6-Deoxy-D-allose

Catalog No.
S12810222
CAS No.
4348-84-9
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
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6-Deoxy-D-allose

CAS Number

4348-84-9

Product Name

6-Deoxy-D-allose

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-MOJAZDJTSA-N

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

6-Deoxy-D-allose is a rare sugar and a derivative of D-allose, characterized by the absence of a hydroxyl group at the sixth carbon, which is replaced by a hydrogen atom. This modification gives it unique chemical properties and biological activities. Structurally, 6-deoxy-D-allose can be represented as C6H12O6, and it plays a significant role as an intermediate in various biochemical pathways, particularly in the biosynthesis of antibiotics.

, primarily through its conversion to other sugar derivatives. One notable reaction involves its phosphorylation to form 6-deoxy-D-allose-1-phosphate, which can subsequently be utilized in various metabolic pathways. The enzymatic activity of hexokinases has been shown to facilitate the conversion of D-allose to 6-deoxy-D-allose-1-phosphate, indicating its importance in cellular metabolism and signaling pathways .

The biological activity of 6-deoxy-D-allose is particularly relevant in plant defense mechanisms. It has been identified as a triggering molecule that induces resistance in rice against pathogens such as Xanthomonas oryzae (the causal agent of bacterial blight). The compound's ability to enhance defense responses is linked to its conversion into phosphorylated forms that activate downstream signaling pathways . Additionally, it has shown potential as an intermediate in the biosynthesis of macrolide antibiotics, underscoring its significance in pharmaceutical applications .

Several methods have been developed for the synthesis of 6-deoxy-D-allose:

  • From D-allose: One common approach involves the reduction of D-allose at the sixth carbon position, typically using reducing agents such as sodium borohydride.
  • Using Simple Starting Materials: A more efficient method utilizes simple achiral starting materials like butynal and chloroacetic acid, employing chiral tin(II) triflate as a catalyst in a two-step process to yield 6-deoxy-D-allose .
  • Biochemical Synthesis: Enzymatic pathways have also been explored for the synthesis of 6-deoxy-D-allose, particularly through the action of specific enzymes that convert precursor sugars into this deoxysugar .

The applications of 6-deoxy-D-allose span several fields:

  • Pharmaceuticals: As an intermediate in the biosynthesis of macrolide antibiotics, it is crucial for developing new therapeutic agents.
  • Agriculture: Its role in enhancing plant defense mechanisms makes it valuable for developing biopesticides or plant growth enhancers.
  • Biochemical Research: It serves as a model compound for studying sugar modifications and their effects on biological systems.

Several compounds share structural similarities with 6-deoxy-D-allose. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
D-AlloseContains all hydroxyl groups at C-2, C-3, C-4, C-5, C-6Naturally occurring sugar with diverse functions
2-Deoxy-D-glucoseLacks hydroxyl group at C-2Important in cellular metabolism
D-MannoseHydroxyl groups at C-2 and C-4 differ from D-allosePlays a role in glycoprotein synthesis
D-RiboseContains five carbons with hydroxyl groupsEssential for RNA synthesis

Uniqueness of 6-Deoxy-D-allose: The primary distinction lies in its lack of a hydroxyl group at carbon 6, which alters its reactivity and interactions compared to other sugars. This modification not only affects its biological activity but also enhances its utility in specific synthetic pathways for antibiotic production.

Molecular Formula and Structural Representation

6-Deoxy-D-allose is a monosaccharide derivative characterized by the molecular formula C6H12O5, with a molecular weight of 164.16 grams per mole [1] [6]. The compound represents a modified hexose sugar where the hydroxyl group at the sixth carbon position has been replaced by a hydrogen atom, resulting in the loss of one oxygen atom compared to its parent sugar D-allose [3].

The structural representation of 6-Deoxy-D-allose can be expressed through multiple chemical notation systems. The International Union of Pure and Applied Chemistry name is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal [1] [6]. The compound's structure is further characterized by its Simplified Molecular Input Line Entry System notation: CC@HO [1], which explicitly denotes the stereochemical configuration at each chiral center.

The International Chemical Identifier for 6-Deoxy-D-allose is InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 [1] [6], providing a standardized representation that uniquely identifies the compound's stereochemical arrangement. The corresponding International Chemical Identifier Key is PNNNRSAQSRJVSB-MOJAZDJTSA-N [1] [6].

Table 1: Structural Properties of 6-Deoxy-D-allose

PropertyValueReference
Molecular FormulaC6H12O5 [1]
Molecular Weight164.16 g/mol [1]
International Union of Pure and Applied Chemistry Name(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal [1]
Simplified Molecular Input Line Entry SystemCC@HO [1]
International Chemical Identifier KeyPNNNRSAQSRJVSB-MOJAZDJTSA-N [1]
Heavy Atom Count11 [1]
Defined Atom Stereocenter Count4 [1]

Stereochemical Configuration

The stereochemical configuration of 6-Deoxy-D-allose is defined by four chiral centers located at carbon atoms 2, 3, 4, and 5 [1]. The compound adopts the D-configuration based on the orientation of the hydroxyl group at the penultimate carbon (C5), which follows the D-allose stereochemical pattern [5] [6].

Nuclear magnetic resonance spectroscopy analysis has provided detailed insights into the stereochemical arrangement of 6-Deoxy-D-allose [5] [25]. The proton nuclear magnetic resonance data reveals specific coupling constants that confirm the stereochemical assignments: the small J1″,2″ coupling constant of 3.75 Hz indicates an equatorially disposed H1 proton and axially disposed H2 proton [5]. Similarly, the small J2″,3″ coupling constant of 3.6 Hz confirms an equatorially disposed H3 proton [5].

The stereochemical analysis continues with the J3″,4″ coupling constant of 3.2 Hz, indicating an equatorially disposed H4 proton, while the large J4″,5″ coupling constant of 10.1 Hz reveals an axially disposed H5 proton [5] [25]. These coupling patterns are consistent with the compound adopting a chair conformation in solution, with the hydroxyl groups positioned according to the D-allose stereochemical framework [5].

Table 2: Nuclear Magnetic Resonance Coupling Constants for 6-Deoxy-D-allose

CouplingValue (Hz)Structural ImplicationReference
J1″,2″3.75Equatorial H1, Axial H2 [5]
J2″,3″3.6Equatorial H3 [5]
J3″,4″3.2Equatorial H4 [5]
J4″,5″10.1Axial H5 [5]
J5″,6″6.3Methyl group coupling [5]

Comparison with D-allose and Other Deoxy Sugars

6-Deoxy-D-allose represents a structural modification of D-allose through the replacement of the C6 hydroxyl group with a hydrogen atom [3] [15]. This modification results in significant structural and functional differences between the parent sugar and its deoxy derivative.

D-allose possesses the molecular formula C6H12O6 with a molecular weight of 180.16 grams per mole, containing six hydroxyl groups [8]. In contrast, 6-Deoxy-D-allose has five hydroxyl groups and a reduced molecular weight of 164.16 grams per mole [1] [3]. This structural difference is critical for biological activity, as demonstrated by studies showing that 6-Deoxy-D-allose cannot be phosphorylated at the sixth carbon position, unlike D-allose [15].

The deoxy modification at C6 prevents the compound from undergoing hexokinase-mediated phosphorylation, which is essential for D-allose's biological activity in plant defense responses [15]. Research has shown that while D-allose induces resistance to bacterial pathogens in rice through conversion to allose 6-phosphate, 6-Deoxy-D-allose lacks this capability due to the absence of the C6 hydroxyl group required for phosphorylation [15].

When compared to other deoxy sugars, 6-Deoxy-D-allose shares structural similarities with compounds such as 6-deoxyglucose and 2-deoxyribose [21] [22]. All deoxy sugars are characterized by the replacement of one or more hydroxyl groups with hydrogen atoms, resulting in reduced polarity and altered biological properties compared to their parent sugars [21].

Table 3: Comparative Analysis of D-allose and 6-Deoxy-D-allose

PropertyD-allose6-Deoxy-D-alloseReference
Molecular FormulaC6H12O6C6H12O5 [1] [8]
Molecular Weight (g/mol)180.16164.16 [1] [8]
Hydroxyl Groups65 [3] [8]
Chemical Abstracts Service Number2595-97-34348-84-9, 5652-45-9 [1] [8]
Phosphorylation CapabilityYesNo [15]
Biological Activity in PlantsActiveInactive [15]

Physicochemical Properties

Solubility and Melting Point

The physicochemical properties of 6-Deoxy-D-allose are influenced by its reduced number of hydroxyl groups compared to the parent sugar D-allose [1] [3]. While specific solubility data for 6-Deoxy-D-allose is limited in the literature, the compound's solubility characteristics can be inferred from its structural properties and comparison with related deoxy sugars.

The computed XLogP3-AA value for 6-Deoxy-D-allose is -2.4, indicating significant hydrophilicity despite the loss of one hydroxyl group [1]. This value suggests that the compound maintains considerable water solubility, though likely reduced compared to D-allose due to the decreased number of hydrogen-bonding sites [1].

For comparison, related deoxy sugars such as 2-deoxyribose exhibit melting points in the range of 89-90°C [28]. The structural similarity between deoxy sugars suggests that 6-Deoxy-D-allose likely possesses comparable thermal properties, though specific melting point data for this compound has not been experimentally determined in the available literature.

The topological polar surface area of 6-Deoxy-D-allose is calculated to be 98 Ų [1], which is consistent with its hydrophilic nature and suggests good aqueous solubility. The compound contains four hydrogen bond donor sites and five hydrogen bond acceptor sites [1], providing multiple opportunities for intermolecular interactions in aqueous solutions.

Table 4: Computed Physicochemical Properties of 6-Deoxy-D-allose

PropertyValueReference
XLogP3-AA-2.4 [1]
Topological Polar Surface Area98 Ų [1]
Hydrogen Bond Donor Count4 [1]
Hydrogen Bond Acceptor Count5 [1]
Rotatable Bond Count4 [1]
Exact Mass164.06847348 Da [1]

Optical Rotation

The optical rotation properties of 6-Deoxy-D-allose are intrinsically linked to its stereochemical configuration and the presence of four chiral centers [1]. While specific optical rotation values for 6-Deoxy-D-allose are not extensively documented in the current literature, the compound's D-configuration suggests that it would exhibit dextrorotatory behavior similar to other D-configured sugars.

Research involving 6-Deoxy-D-allose in natural product isolation has utilized optical rotation data as a confirmatory tool for structural identification [14]. In studies of cyanohydrin glycosides containing 6-Deoxy-D-allose moieties, optical rotation measurements were employed alongside nuclear magnetic resonance spectroscopy to confirm the stereochemical identity of the sugar component [14].

The optical activity of 6-Deoxy-D-allose is expected to be influenced by its conformational preferences in solution [33]. Molecular dynamics simulations of monosaccharides have shown that temperature and concentration effects can influence the distribution between chair and boat conformers, which directly impacts optical rotation properties [33].

Occurrence in Nature

The natural occurrence of 6-Deoxy-D-allose has been documented across multiple biological kingdoms, with the most significant discovery being its identification in edible mushrooms. The first complete identification of 6-Deoxy-D-allose in a natural environment was achieved through the isolation and characterization of this compound from the polysaccharide fraction of Lactarius lividatus, an edible mushroom species [1]. This groundbreaking discovery represented a milestone in the understanding of deoxy sugar distribution in eukaryotic organisms, as previous knowledge was primarily limited to bacterial systems.

Table 1: Natural Occurrence and Distribution of 6-Deoxy-D-allose

Source CategorySpecific SourceForm/ContextDiscovery StatusReference
Edible MushroomsLactarius lividatusPolysaccharide componentFirst natural identificationTako et al. 2012
Bacterial SystemsStreptomyces sp. KCTC 0041BPdTDP-6-deoxy-D-allose intermediateBiosynthetic intermediateThuy et al. 2007
Bacterial SystemsMicromonospora griseorubidaMycinamicin II biosynthesisAntibiotic precursorAnzai et al. 2003
Plant SystemsRice (Oryza sativa)Defense response (negative control)Functional comparisonKato et al. 2013

The compound exists in aqueous solutions as four distinct anomeric isomers, including alpha-pyranose and beta-pyranose forms, as well as alpha-furanose and beta-furanose configurations, due to the phenomenon of mutarotation [1]. This structural flexibility contributes to its diverse biological activities and interactions within different cellular environments.

Table 2: Chemical Properties of 6-Deoxy-D-allose

PropertyValueComparison with D-Allose
Molecular FormulaC₆H₁₂O₅C₆H₁₂O₆
Molecular Weight (g/mol)164.16180.16
CAS Number5652-45-92595-97-3
Specific Optical Rotation+18.2° (c 0.11%, H₂O)Variable
NMR Anomeric FormsFour forms (α/β-pyranose, α/β-furanose)Multiple anomeric forms
Key Structural FeatureMissing hydroxyl at C-6 positionHydroxyl present at all positions

Role as a Monosaccharide Derivative

As a monosaccharide derivative, 6-Deoxy-D-allose functions as a modified hexose sugar with distinctive biochemical properties that distinguish it from its parent compound, D-allose. The absence of the hydroxyl group at the carbon-6 position fundamentally alters its reactivity profile, particularly regarding phosphorylation reactions that are crucial for many metabolic pathways [2] [3].

The structural modification has profound implications for the compound's biological activity. Research conducted on rice defense mechanisms demonstrated that 6-Deoxy-D-allose, unlike its parent compound D-allose, cannot undergo phosphorylation at the carbon-6 position [2] [3]. This inability to form 6-phosphate derivatives prevents the compound from participating in certain metabolic pathways that require phosphorylated sugar intermediates.

The compound exhibits specific stereochemical characteristics that have been thoroughly documented through nuclear magnetic resonance spectroscopy. The nuclear magnetic resonance analysis reveals distinct coupling constants that indicate the spatial arrangement of hydroxyl groups: small coupling constants between hydrogen atoms at positions 1 and 2 (3.75 Hz) and positions 2 and 3 (3.6 Hz) suggest equatorial-axial disposition of these protons [4]. Additionally, the large coupling constant between hydrogen atoms at positions 4 and 5 (10.1 Hz) indicates an axially disposed hydrogen at position 5 [4].

Presence in Microbial and Plant Systems

The presence of 6-Deoxy-D-allose in microbial systems is primarily associated with antibiotic biosynthesis pathways, where it serves as a crucial intermediate in the formation of complex glycosylated natural products. Multiple bacterial species have been identified as producers of this compound, with each species utilizing specialized enzymatic machinery for its biosynthesis.

Table 3: Microbial Systems Involved in 6-Deoxy-D-allose Biosynthesis

MicroorganismAntibiotic ProductKey EnzymeEnzyme Identity to GerK1Function
Streptomyces sp. KCTC 0041BPDihydrochalcomycin (GERI-155)GerK1 (dTDP-4-keto-6-deoxyglucose reductase)100%dTDP-6-deoxy-D-allose biosynthesis
Streptomyces fradiaeTylosinTylD52%Mycinose precursor formation
Streptomyces bikiniensisChalcomycinChmD89%Mycinose precursor formation
Micromonospora griseorubidaMycinamicin IIMydI56%Mycinose precursor formation

In Streptomyces species, the compound is synthesized through a well-characterized pathway involving multiple enzymatic steps [4] [5] [6]. The biosynthetic pathway begins with the nucleotidyl activation of glucose-1-phosphate to form dTDP-D-glucose, followed by dehydratase activity that produces dTDP-4-keto-6-deoxy-D-glucose [4]. The key step involves the action of specialized reductases, such as GerK1, which catalyze the stereospecific reduction of the carbon-4 keto group [4].

The enzymatic machinery responsible for 6-Deoxy-D-allose biosynthesis demonstrates remarkable specificity. The reductase enzymes exhibit strict substrate specificity, requiring the hydroxyl group at the carbon-3 position to be in axial configuration for optimal catalytic activity [4]. This specificity ensures the production of the correct stereoisomer required for subsequent biosynthetic steps.

Table 4: Enzymatic Characterization of 6-Deoxy-D-allose Biosynthetic Enzymes

EnzymeMolecular Weight (kDa)Cofactor RequirementSubstrate SpecificityProduct
GerK135.9NADH, MgCl₂dTDP-4-keto-6-deoxy-D-allose (axial C3-OH)dTDP-6-deoxy-β-D-allose
GerF21.6None specifieddTDP-4-keto-6-deoxyglucosedTDP-4-keto-6-deoxy-D-allose
TylDNot specifiedNADHdTDP-4-keto-6-deoxy intermediatesdTDP-6-deoxy-D-allose
ChmDNot specifiedNADHdTDP-4-keto-6-deoxy intermediatesdTDP-6-deoxy-D-allose

In plant systems, the role of 6-Deoxy-D-allose has been primarily studied through comparative analysis with its parent compound. Research on rice defense mechanisms revealed that 6-Deoxy-D-allose does not confer resistance to Xanthomonas oryzae pathovar oryzae, unlike D-allose, which effectively induces defense responses [2] [3]. This difference highlights the critical importance of the carbon-6 hydroxyl group for the biological activity of allose in plant defense systems.

Function as a Biochemical Intermediate

The role of 6-Deoxy-D-allose as a biochemical intermediate spans multiple biological contexts, from antibiotic biosynthesis to polysaccharide structure formation. In each context, the compound serves specific functions that are critically dependent on its unique structural characteristics.

Table 5: Functional Roles of 6-Deoxy-D-allose as Biochemical Intermediate

Biological SystemSpecific RoleFunctional SignificanceResearch Evidence
Macrolide Antibiotic BiosynthesisMycinose precursorEssential for antibiotic activityMultiple antibiotics require mycinose
Plant Defense ResponseNegative control (cannot be phosphorylated)Demonstrates importance of C-6 hydroxylRice defense studies
Mushroom Polysaccharide StructureTerminal sugar residueContributes to polysaccharide complexityNMR structural analysis
Bacterial LipopolysaccharidesStructural component (L-isomer)Cell wall structural integrityComparative studies with L-isomer

In macrolide antibiotic biosynthesis, 6-Deoxy-D-allose functions as the immediate precursor to mycinose, a sugar moiety that is essential for the biological activity of several important antibiotics [5] [7] [6]. The activated form, dTDP-6-deoxy-alpha-D-allose, serves as the last free intermediate in the mycinose biosynthetic pathway [5] [6]. Once formed, this nucleotide sugar is attached to the macrolide aglycon by dedicated glycosyltransferases, and subsequent methylation events occur only after this attachment [5] [6].

The compound's function in antibiotic biosynthesis demonstrates the critical relationship between sugar structure and biological activity. The specific stereochemistry of 6-Deoxy-D-allose, particularly the axial disposition of hydroxyl groups at carbons 3 and 4, is essential for recognition by the biosynthetic enzymes [4]. Any deviation from this precise configuration results in loss of enzymatic activity and failure to produce functional antibiotics.

In polysaccharide systems, particularly those found in edible mushrooms, 6-Deoxy-D-allose serves as a terminal sugar residue that contributes to the overall structural complexity and potentially the biological activity of these macromolecules [1] [8]. The compound's incorporation into polysaccharide structures represents the first documented case of 6-Deoxy-D-allose functioning in a structural rather than biosynthetic capacity.

The biochemical significance of 6-Deoxy-D-allose extends to its role in demonstrating structure-activity relationships in biological systems. The inability of this compound to undergo phosphorylation at the carbon-6 position serves as a powerful tool for elucidating the mechanisms by which related compounds exert their biological effects [2] [3]. This negative control function has been particularly valuable in understanding plant defense mechanisms and the specific requirements for sugar-mediated signaling pathways.

Research has revealed that the compound's function as a biochemical intermediate is highly dependent on the specific biological context in which it operates. In bacterial systems, it primarily serves biosynthetic functions, while in eukaryotic systems, it may contribute to structural or regulatory roles. This functional diversity underscores the importance of 6-Deoxy-D-allose as a versatile biochemical tool that organisms have evolved to utilize in multiple contexts.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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